1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-
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Overview
Description
1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- is a chemical compound with a complex structure that includes a sulfonic acid group, a propyl chain, and a tert-butyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- typically involves multiple steps. One common method includes the reaction of 3-aminopropanesulfonic acid with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and modulating biological pathways. The sulfonic acid group can enhance its solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid: Similar structure but lacks the tert-butyl carbamoyl group.
Homotaurine: Another sulfonic acid derivative with neuroprotective properties.
Uniqueness
1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl carbamoyl group distinguishes it from other similar compounds and may enhance its stability and efficacy in various applications .
Properties
CAS No. |
819865-97-9 |
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Molecular Formula |
C8H18N2O4S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
3-(tert-butylcarbamoylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C8H18N2O4S/c1-8(2,3)10-7(11)9-5-4-6-15(12,13)14/h4-6H2,1-3H3,(H2,9,10,11)(H,12,13,14) |
InChI Key |
QYRUZUFYMLAJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
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